molecular formula C14H20O B7845610 Cyclohexyl (3-methylphenyl)methanol

Cyclohexyl (3-methylphenyl)methanol

Cat. No.: B7845610
M. Wt: 204.31 g/mol
InChI Key: LOLJFGVTLHRNLI-UHFFFAOYSA-N
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Description

Cyclohexyl (3-methylphenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-methylphenyl ring and a hydroxymethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclohexyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with cyclohexanecarboxaldehyde to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclohexyl (3-methylphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions are less common but can involve converting the hydroxymethyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, heat.

  • Reduction: LiAlH₄, ether solvent, low temperature.

  • Substitution: HNO₃, Br₂, FeBr₃ catalyst.

Major Products Formed:

  • Oxidation: Cyclohexyl (3-methylphenyl)carboxylic acid.

  • Reduction: Cyclohexyl (3-methylphenyl)methane.

  • Substitution: Nitro- or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Cyclohexyl (3-methylphenyl)methanol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which cyclohexyl (3-methylphenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Cyclohexylmethanol: Similar structure but lacks the phenyl ring.

  • 3-Methylphenol: Similar phenyl ring but lacks the cyclohexyl group.

  • Cyclohexylbenzene: Similar cyclohexyl group but lacks the hydroxymethyl group.

Uniqueness: Cyclohexyl (3-methylphenyl)methanol is unique due to its combination of a cyclohexyl group and a 3-methylphenyl ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

cyclohexyl-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14-15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJFGVTLHRNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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